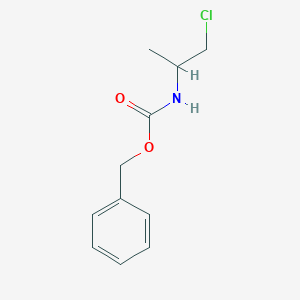
benzyl N-(1-chloropropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(1-chloropropan-2-yl)carbamate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a chloropropyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
Benzyl N-(1-chloropropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-chloropropan-2-amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve benzyl chloroformate in an organic solvent such as dichloromethane.
- Add 1-chloropropan-2-amine to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
Benzyl N-(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1-chloropropan-2-amine.
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in suitable solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of benzyl alcohol and 1-chloropropan-2-amine.
Oxidation: Formation of oxidized carbamate derivatives.
科学研究应用
Benzyl N-(1-chloropropan-2-yl)carbamate is an organic compound with a molecular formula of C₁₂H₁₄ClNO₂. It is a carbamic acid derivative that includes a benzyl group and a chloropropyl group. This compound's unique structure gives it distinctive chemical reactivity, making it useful in organic synthesis and medicinal chemistry.
Scientific Research
- Organic Synthesis: this compound serves as a building block for synthesizing complex organic molecules.
- Biochemical Research: It is investigated as a biochemical probe that can interact with enzymes, potentially acting as an inhibitor or modulator and affecting biochemical pathways. Studies have focused on its potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, with structural modifications influencing its inhibitory potency.
- Medicinal Chemistry: The compound is explored for potential use in drug development, particularly in designing enzyme inhibitors.
Enzyme Interaction Studies
This compound and its derivatives can influence enzyme kinetics by acting as inhibitors or modulators in specific enzymatic pathways. For example, research indicates that (S)-benzyl 1-chloropropan-2-ylcarbamate may interact with the active sites of enzymes, forming covalent bonds and inhibiting their activity. Detailed kinetic studies are necessary to elucidate these interactions further.
Potential Applications
作用机制
The mechanism of action of benzyl N-(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s activity, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar structure but lacks the chloropropyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-chloropropan-2-yl)carbamate is unique due to the presence of both a benzyl group and a chloropropyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
属性
IUPAC Name |
benzyl N-(1-chloropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUQSKCPRXENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













